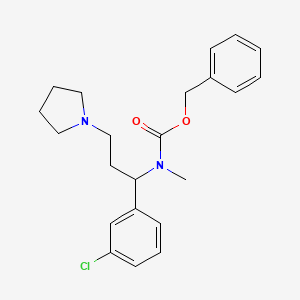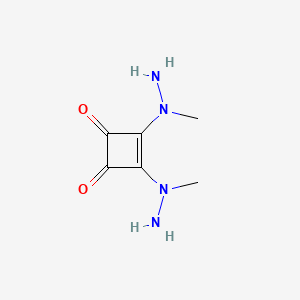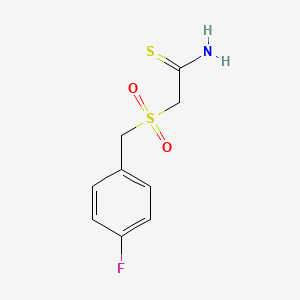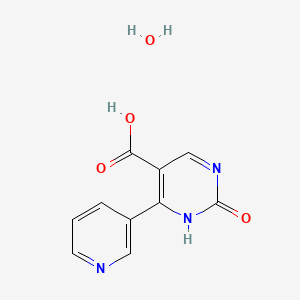
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Vue d'ensemble
Description
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with pyrrolidine to form 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propane.
Carbamoylation: The intermediate is then reacted with methyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalysts: Using specific catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl or pyrrolidinyl groups.
Reduction: Reduction reactions may target the carbonyl group in the carbamate moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products:
Oxidation Products: Benzyl alcohol derivatives or pyrrolidinone derivatives.
Reduction Products: Secondary amines or alcohols.
Substitution Products: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamate: Lacks the methyl group in the carbamate moiety.
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamate: Contains an ethyl group instead of a methyl group in the carbamate moiety.
Uniqueness:
Structural Features: The presence of the methyl group in the carbamate moiety distinguishes it from similar compounds, potentially influencing its reactivity and biological activity.
Biological Activity: The specific combination of functional groups may confer unique biological properties, making it a compound of interest for further research.
Propriétés
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZRQSGJMOGMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375201 | |
| Record name | Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-81-0 | |
| Record name | Carbamic acid, [1-(3-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-([5-(Trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile](/img/structure/B1607809.png)

![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)




